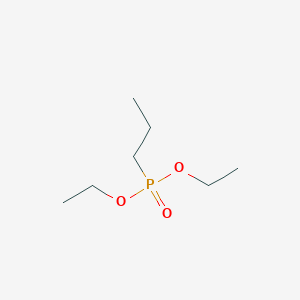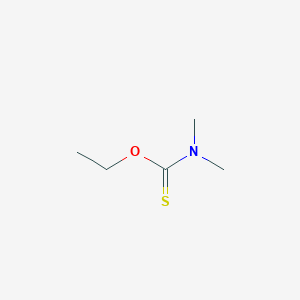![molecular formula C24H19NO3 B105454 Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester CAS No. 18039-18-4](/img/structure/B105454.png)
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester, also known as MBOA-Me, is a synthetic compound that belongs to the class of benzoxazole derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical and physical properties.
Wirkmechanismus
The exact mechanism of action of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response and tumor growth. It has also been shown to activate various signaling pathways that are involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, it has been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in lab experiments is its unique chemical and physical properties. It is stable, soluble in organic solvents, and can be easily synthesized. However, one of the limitations of using Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester.
Zukünftige Richtungen
There are several future directions for the study of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester. One potential direction is the development of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester derivatives with improved pharmacological properties. Another potential direction is the study of the mechanism of action of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in more detail. Additionally, the potential use of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
In conclusion, Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has anti-inflammatory, antitumor, and antioxidant properties, and has been shown to have potential use in the treatment of neurodegenerative diseases. While it has advantages for lab experiments, it is important to use appropriate safety measures when handling Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester. There are several future directions for the study of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester, including the development of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester derivatives and the study of its mechanism of action in more detail.
Synthesemethoden
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester can be synthesized through a multi-step process involving the reaction of 5-methyl-2-benzoxazole with phenylacetic acid, followed by the reaction of the resulting product with methyl iodide and sodium hydride. The final product is obtained by reacting the intermediate product with 4-bromo-2-(4-methylphenyl)but-3-en-2-one in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18039-18-4 |
|---|---|
Produktname |
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester |
Molekularformel |
C24H19NO3 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C24H19NO3/c1-16-3-14-22-21(15-16)25-23(28-22)19-10-6-17(7-11-19)4-5-18-8-12-20(13-9-18)24(26)27-2/h3-15H,1-2H3 |
InChI-Schlüssel |
QQKFUTGTZXPBGA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC |
Andere CAS-Nummern |
18039-18-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















